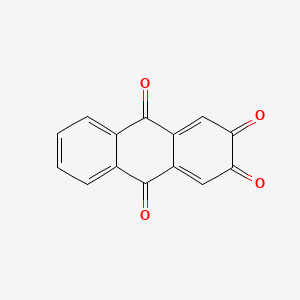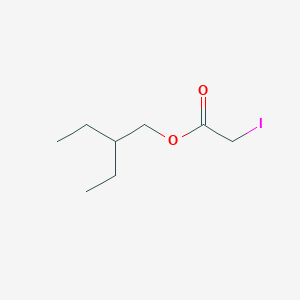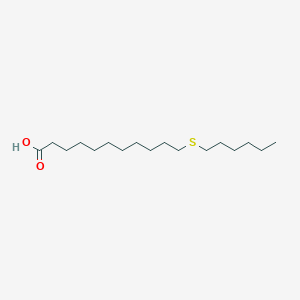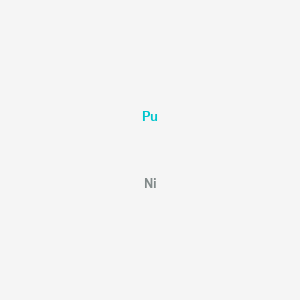
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate is a chemical compound with the molecular formula C22H38O7 It is known for its unique structure, which includes a tetrahydrofuran ring attached to a nonane backbone with three propanoate groups
Méthodes De Préparation
The synthesis of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment to Nonane Backbone: The tetrahydrofuran ring is then attached to a nonane backbone through a series of nucleophilic substitution reactions.
Introduction of Propanoate Groups: Finally, the propanoate groups are introduced via esterification reactions using propanoic acid and a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups, where nucleophiles like amines or thiols can replace the propanoate groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and propanoate groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate include:
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate: This compound has octanoate groups instead of propanoate groups, leading to different physical and chemical properties.
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl triacetate: This compound has acetate groups, which may result in different reactivity and applications.
Propriétés
Numéro CAS |
5453-26-9 |
|---|---|
Formule moléculaire |
C22H38O7 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[9-(oxolan-2-yl)-4,7-di(propanoyloxy)nonyl] propanoate |
InChI |
InChI=1S/C22H38O7/c1-4-20(23)27-16-8-10-18(28-21(24)5-2)13-14-19(29-22(25)6-3)12-11-17-9-7-15-26-17/h17-19H,4-16H2,1-3H3 |
Clé InChI |
PIPQKKUSCIZVOF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCCC(CCC(CCC1CCCO1)OC(=O)CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

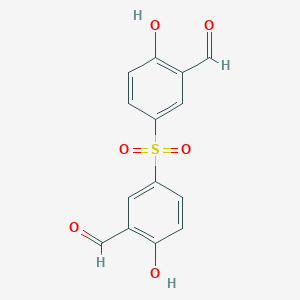
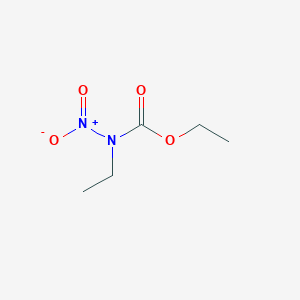


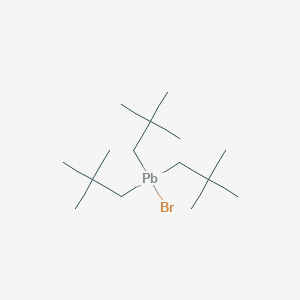
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
